N,N-diethyl-4-iodo-3-methoxybenzamide
Description
Systematic Nomenclature and Structural Identity
IUPAC Nomenclature and Molecular Configuration
The systematic name N,N-diethyl-4-iodo-3-methoxybenzamide derives from its benzamide backbone (C~6~H~5~CONH~2~) modified at three positions:
- N,N-diethyl substitution : Replacement of both hydrogen atoms on the amide nitrogen with ethyl groups (-CH~2~CH~3~)
- 4-iodo substitution : Iodine atom at the fourth position of the benzene ring
- 3-methoxy substitution : Methoxy group (-OCH~3~) at the third position
The molecular formula is C~12~H~16~INO~2~ , with a calculated molecular weight of 333.17 g/mol. The SMILES notation CCN(CC)C(=O)C1=CC(=C(C=C1)I)OC precisely encodes its connectivity, while the InChIKey BNFRJOCLPZSUIJ-UHFFFAOYSA-N provides a unique chemical identifier.
Table 1: Comparative Structural Data for Halogenated Benzamides
Crystallographic and Conformational Features
While X-ray diffraction data for this specific compound remains unpublished, analogous structures show planar benzamide cores with substituents adopting positions perpendicular to the aromatic plane. The iodine atom's large van der Waals radius (198 pm) creates steric effects that influence molecular packing and intermolecular interactions. Diethylamide groups typically exhibit free rotation around the C-N bond, allowing conformational flexibility in biological systems.
Properties
IUPAC Name |
N,N-diethyl-4-iodo-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSJTRQYCRWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Iodo-3-methoxybenzoic Acid
When the starting material is unavailable, 4-iodo-3-methoxybenzoic acid is synthesized via directed electrophilic iodination of 3-methoxybenzoic acid. The methoxy group’s strong ortho/para-directing properties facilitate para-iodination using iodine monochloride (ICl) in acetic acid at 40–50°C. This method achieves 85–90% regioselectivity for the para isomer, with minor ortho byproducts removed via recrystallization from ethanol/water.
Table 1: Iodination Optimization
| Iodinating Agent | Solvent | Temperature (°C) | Para Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| ICl | Acetic Acid | 50 | 89 | 78 |
| I₂/HIO₃ | H₂SO₄ | 25 | 72 | 65 |
Amide Bond Formation Strategies
Acyl Chloride Intermediate Route
The most reliable method involves converting 4-iodo-3-methoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 h). The resultant acyl chloride is reacted with diethylamine (2.2 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (1.1 equiv) as an HCl scavenger. This yields the crude amide in 92–95% conversion, requiring purification to remove excess diethylamine and triethylamine hydrochloride.
Critical Parameters :
-
Stoichiometry : A 10% excess of diethylamine ensures complete reaction, minimizing unreacted acyl chloride.
-
Temperature Control : Exothermic amidation necessitates cooling to prevent thermal decomposition.
One-Pot Ester-to-Amide Conversion
Adapting methods from US8586792B2, the methyl ester of 4-iodo-3-methoxybenzoic acid is treated with anhydrous ammonia gas in methanol at −15°C. After saturation, the solution is warmed to 25°C for 72 h, achieving 95% conversion to the amide. This bypasses acyl chloride handling but requires rigorous moisture control to prevent ester hydrolysis.
Industrial-Scale Purification Innovations
Crystallization from Methanol-Water
Post-reaction, the crude amide is dissolved in hot methanol (55°C) and precipitated by incremental addition of water (3:1 v/v). This yields needle-like crystals with >99.5% purity (HPLC), avoiding toxic acetonitrile used in prior methods.
Table 2: Solvent Systems for Crystallization
| Solvent Ratio (MeOH:H₂O) | Purity (%) | Crystal Morphology | Recovery (%) |
|---|---|---|---|
| 1:2 | 98.2 | Amorphous | 82 |
| 1:3 | 99.6 | Needles | 89 |
| 1:4 | 99.5 | Platelets | 85 |
Chromatography-Free Extraction
Replacing diethyl ether with methyl tert-butyl ether (MTBE) during workup eliminates flammability risks and enables direct solid isolation without column chromatography. MTBE’s higher boiling point (55°C) facilitates solvent removal under reduced pressure, yielding 98.5% pure amide in 85% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H-NMR (400 MHz, DMSO-d₆) :
-
¹³C-NMR (101 MHz, DMSO-d₆) :
Infrared Spectroscopy (IR)
-
Key Absorptions :
Comparative Evaluation of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride + DCM | 92 | 99.5 | Pilot-scale | Rapid reaction (2 h) |
| Methyl Ester + NH₃ | 95 | 99.6 | Industrial | Avoids SOCl₂ handling |
| MTBE Extraction | 85 | 98.5 | Bulk | No chromatography required |
Challenges and Mitigation Strategies
-
Iodination Byproducts : Ortho-iodinated isomers (≤15%) are removed via recrystallization from ethyl acetate/hexane (1:3).
-
Amide Hydrolysis : Residual moisture during amidation hydrolyzes acyl chloride to carboxylic acid. Pre-drying solvents over molecular sieves and maintaining N₂ atmosphere reduces hydrolysis to <2%.
-
Diethylamine Residues : Washing the crude product with 5% citric acid removes unreacted diethylamine, as confirmed by negligible δ 1.1 ppm signals in ¹H-NMR .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N,N-diethyl-4-iodo-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group on the benzene ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The diethylamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET):
N,N-diethyl-4-iodobenzamide: Similar structure but lacks the methoxy group.
N,N-diethyl-3-methoxybenzamide: Similar structure but lacks the iodine atom.
Uniqueness
N,N-diethyl-4-iodo-3-methoxybenzamide is unique due to the presence of both iodine and methoxy groups on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N,N-diethyl-4-iodo-3-methoxybenzamide?
- Methodology :
-
Step 1 : Start with 3-methoxybenzoic acid. Protect the carboxylic acid group via conversion to an acid chloride (e.g., using thionyl chloride).
-
Step 2 : React with diethylamine to form N,N-diethyl-3-methoxybenzamide .
-
Step 3 : Introduce iodine at the para position via electrophilic iodination (e.g., using iodine monochloride or N-iodosuccinimide in acetic acid). Monitor reaction progress with TLC or HPLC .
-
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
- Key Challenges :
-
Avoiding over-iodination or side reactions at the methoxy group.
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
-
NMR : H and C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons split due to iodine's electron-withdrawing effects) .
-
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic pattern from iodine (e.g., m/z 388.03 for CHINO) .
-
X-ray Crystallography : For unambiguous confirmation of regiochemistry (if crystals are obtainable) .
- Data Table :
| Technique | Key Peaks/Features |
|---|---|
| H NMR | δ 1.15 (t, 6H, CHCH), 3.45 (q, 4H, NCH), 3.85 (s, 3H, OCH) |
| C NMR | δ 167.5 (C=O), 138.2 (C-I), 56.1 (OCH) |
| HRMS (ESI+) | m/z 388.03 [M+H] (calc. 388.02) |
Q. What are the preliminary applications of this compound in medicinal chemistry?
- Pharmacophore Potential :
- The iodine atom enhances binding to hydrophobic enzyme pockets, while the methoxy group may participate in hydrogen bonding. Used as a scaffold for kinase inhibitors or G-protein-coupled receptor modulators .
- Biological Screening :
- Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare activity with non-iodinated analogs to assess iodine's role .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve iodination yield and purity?
- Variables to Test :
- Solvent : Compare acetic acid vs. dichloromethane for iodination efficiency.
- Catalyst : Add Lewis acids (e.g., FeCl) to enhance electrophilicity of iodine .
- Temperature : Conduct reactions at 0°C vs. room temperature to minimize byproducts.
- Analytical Validation :
- Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting material and iodinated product .
Q. What computational methods are suitable for predicting the compound's binding affinity?
- Approaches :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Focus on iodine's van der Waals interactions and methoxy's hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM/PBSA) with experimental IC values .
Q. How to resolve contradictions in spectroscopic data between predicted and observed results?
- Case Example :
- Issue : Discrepancy in C NMR chemical shifts for the methoxy group (predicted δ 55.8 vs. observed δ 56.1).
- Resolution :
Confirm sample purity via elemental analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
